REACTION_CXSMILES
|
C([O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7]Cl)C.C(O)C.[CH3:13][N:14]([CH3:16])[CH3:15]>>[CH3:13][N+:14]([CH2:7][CH2:6][CH2:5][C:4]([O-:3])=[O:9])([CH3:16])[CH3:15]
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Name
|
|
Quantity
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159 kg
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Type
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reactant
|
Smiles
|
C(C)OC(CCCCl)=O
|
Name
|
|
Quantity
|
107 kg
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
57 kg
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
rose to 30° to 50° C
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Type
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ADDITION
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Details
|
dropped back to about 4 bars
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Type
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TEMPERATURE
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Details
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it was cooled to 20° C.
|
Type
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CUSTOM
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Details
|
the remaining triethylamine was removed
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Type
|
TEMPERATURE
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Details
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Then it was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
the precipitated NaCl was filtered off
|
Type
|
CUSTOM
|
Details
|
After removal
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Type
|
DISTILLATION
|
Details
|
by distillation of the excess triethylamine and solvent
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C[N+](C)(C)CCCC(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |